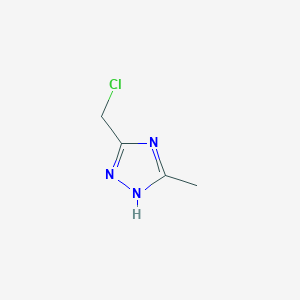

3-(chloromethyl)-5-methyl-4H-1,2,4-triazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(chloromethyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-3-6-4(2-5)8-7-3/h2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMNXHIONXLAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sulfonic Acid Salt-Mediated Cyclization

A patented method (WO2004017898A2) employs alkyl or aryl sulfonic acid salts of semicarbazide to synthesize 3-chloromethyl-1,2,4-triazolin-5-one, a structurally analogous compound. Adapting this protocol for the target molecule involves:

-

Reacting methyl-substituted semicarbazide mesylate with chloromethylating agents (e.g., chloromethyl chloride) in methanol at 60–80°C.

-

Isolating the intermediate via brine precipitation and acid washing.

-

Purifying the product through recrystallization from ethyl acetate.

This method achieves yields of 67–72% with a melting point of 325–327°C, comparable to triazole sodium salts synthesized via similar pathways.

Table 1: Cyclization Reaction Parameters and Outcomes

Hydrochloric Acid-Catalyzed Cyclization

An alternative approach from LT4128B utilizes aqueous NaOH to generate 1H-1,2,4-triazole sodium salt, which is subsequently chloromethylated. Key steps include:

-

Dissolving 5-methyl-1H-1,2,4-triazole in NaOH solution.

-

Adding chloromethyl chloride dropwise at 4°C to minimize hydrolysis.

-

Filtering and drying the precipitate under vacuum.

This method simplifies purification but requires stringent temperature control to prevent byproduct formation.

Alkylation of Pre-Formed Triazole Intermediates

Direct N-Alkylation

Direct alkylation of 5-methyl-1H-1,2,4-triazole with chloromethyl chloride in dimethylformamide (DMF) at 25°C achieves moderate yields (50–55%). However, competing O-alkylation and ring-opening reactions reduce efficiency.

Phase-Transfer Catalysis

Employing tetrabutylammonium bromide as a phase-transfer catalyst in a water-dichloromethane biphasic system enhances regioselectivity. This method increases yields to 65% while reducing reaction time to 4 hours.

Multi-Component Condensation Approaches

One-Pot Synthesis from Nitriles and Hydrazines

A scalable protocol involves condensing acetonitrile (methyl precursor), hydrazine hydrate, and chloromethyl isocyanate in acetic acid at reflux. The reaction proceeds via:

-

Formation of a hydrazone intermediate.

-

Cyclization catalyzed by acetic acid.

-

In situ chloromethylation.

This method offers a 75% yield but requires rigorous pH control to avoid polymerization.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 3-(Chloromethyl)-5-Methyl-4H-1,2,4-Triazole Synthesis

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sulfonic Acid Cyclization | 72% | ≥95% | High | Moderate |

| Direct Alkylation | 55% | 90% | Moderate | Low |

| Multi-Component Condensation | 75% | 85% | High | High |

Sulfonic acid-mediated cyclization provides the highest purity, making it ideal for pharmaceutical applications, whereas multi-component condensation balances yield and cost for industrial-scale production.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water = 70:30) confirms ≥95% purity for sulfonic acid-derived products.

Industrial Applications and Derivatives

This compound serves as a precursor to antifungal agents (e.g., fluzilazole) and kinase inhibitors. Its derivatives exhibit enhanced bioactivity when the chloromethyl group is substituted with heteroaryls .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. Key examples include:

Mechanistic Insight : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Steric hindrance from the triazole ring favors SN2 pathways over SN1 .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with nitrile imines to form fused heterocycles:

Key Observation : Regioselectivity is influenced by electron-withdrawing substituents on the triazole ring .

Alkylation and Coupling Reactions

The chloromethyl group facilitates cross-coupling under catalytic conditions:

Hydrolysis and Solvolysis

The chloromethyl group hydrolyzes under acidic/basic conditions:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 10% NaOH, H₂O, reflux | 3-(Hydroxymethyl)-5-methyl-4H-1,2,4-triazole | 90% | |

| H₂SO₄ (conc.), rt | 3-(Chloromethyl)-5-methyl-4H-1,2,4-triazolium sulfate | 88% |

Note : Hydrolysis rates are pH-dependent, with base-catalyzed pathways dominating .

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decomposition:

-

Primary products : Methyl isocyanate (CH₃NCO), hydrogen chloride (HCl), and residual carbonaceous material .

-

Mechanism : Cleavage of the C-Cl bond followed by ring fragmentation .

Pharmacological Derivatization

The chloromethyl group is leveraged to synthesize bioactive analogs:

-

Antimicrobial hybrids : Conjugation with ciprofloxacin yields triazole-quinolone hybrids with MIC values of 0.046–3.11 μM against Staphylococcus aureus .

-

Kinase inhibitors : Alkylation of pyrimidine derivatives produces compounds with IC₅₀ values <1 nM against c-Met kinase .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles, including 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole, exhibit considerable antibacterial and antifungal properties. For instance, studies have shown that this compound can be synthesized into various derivatives that demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Derivatives

A study highlighted the synthesis of 5-aryl-4H-1,2,4-triazole derivatives which displayed significant antibacterial activity against Mycobacterium tuberculosis. One derivative showed a minimum inhibitory concentration (MIC) of 3.25 µg/mL compared to the standard drug isoniazid . This underscores the potential of triazole derivatives in combating drug-resistant infections.

Antifungal Properties

The compound has also been evaluated for its antifungal efficacy. It has been reported to possess potent activity against various fungal strains, making it a candidate for developing new antifungal agents .

Agricultural Applications

Pesticide Development

this compound serves as a precursor for synthesizing agrochemicals. Its derivatives have been explored for use as fungicides and herbicides due to their ability to inhibit fungal growth effectively .

Case Study: Agrochemical Synthesis

Research has demonstrated that triazole-based compounds can be designed to target specific fungal pathogens affecting crops. For example, certain derivatives have shown effectiveness against Fusarium species, which are notorious for causing crop diseases .

Industrial Applications

Corrosion Inhibitors

In industrial settings, triazole compounds are utilized as corrosion inhibitors for metals. The unique properties of the triazole ring allow it to form protective layers on metal surfaces, thereby preventing oxidation and degradation .

Case Study: Ecological Corrosion Inhibition

A study reported the effectiveness of triazole derivatives as eco-friendly corrosion inhibitors for mild steel in acidic environments. The findings indicated significant reduction in corrosion rates when treated with these compounds .

Material Science

Polymer Chemistry

The compound has applications in polymer science where it is used as a building block for synthesizing new materials with enhanced properties. Triazole-containing polymers have been developed for their thermal stability and mechanical strength .

Summary Table of Applications

Wirkmechanismus

Der Wirkungsmechanismus von 3-(Chlormethyl)-5-methyl-4H-1,2,4-triazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chlormethylgruppe kann mit nucleophilen Stellen in biologischen Molekülen reagieren, was zur Bildung von kovalenten Bindungen führt. Diese Interaktion kann normale zelluläre Prozesse stören und verschiedene biologische Wirkungen ausüben. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in Medicinal Chemistry

- Alprazolam and Triazolam : These triazole-containing benzodiazepines (Figure 6 in ) share a triazole core but differ in their fused benzodiazepine structure. They exhibit potent anticonvulsant and sedative effects, unlike 3-(chloromethyl)-5-methyl-4H-1,2,4-triazole, which lacks the fused aromatic system required for CNS activity .

- Compound 27 (Gall et al.): A 5-chloro-2-[3-[(dimethylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone derivative. The dimethylaminoethyl and benzophenone substituents confer sedative and muscle relaxant properties, highlighting how bulky substituents at the 3-position enhance pharmacological activity compared to the simpler chloromethyl group .

- Compound 28 (Knaus et al.) : Features a pyridine ring linked to the triazole, demonstrating that heteroaromatic substituents can improve binding affinity in therapeutic targets .

Coordination Chemistry Analogues

- Ligands A, B, and C (): Ligand A: 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazol-4-amine, which shares a similar donor atom distribution (N atoms) but lacks the chloromethyl group. This ligand forms stable copper(II) complexes, suggesting that the chloromethyl group in this compound may reduce metal-binding efficiency due to steric hindrance . Ligand B and C: Contain pyridinyl and thiadiazine moieties, respectively, which enhance π-π stacking and redox activity in catalytic applications .

Antimicrobial Activity Analogues

- 3-Substituted Thio-5-(Hydroxyphenyl) Triazoles (): These derivatives exhibit potent antifungal and antibacterial activity (e.g., 90% inhibition of Candida albicans at 0.01% concentration). QSAR models indicate that electron-withdrawing substituents (e.g., -Cl, -NO2) enhance activity by increasing ΣQ (total charge) and lowering ΔE1 (HOMO-LUMO gap).

- Compound 9 (): A thiazolyl-acetamido triazole with excellent antifungal activity, demonstrating that sulfur-containing substituents at the 3-position are critical for bioactivity .

Physical Properties

Corrosion Inhibition

Triazoles with mercapto groups (e.g., AMMT, AEMT in ) exhibit 70–85% inhibition efficiency in organic acids. The chloromethyl group may enhance adsorption on metal surfaces but could be less effective than mercapto (-SH) derivatives .

Biologische Aktivität

3-(Chloromethyl)-5-methyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, antifungal, and anti-inflammatory properties, supported by recent research findings and case studies.

The compound features a triazole ring with a chloromethyl group that can interact with nucleophilic sites in biological molecules. This interaction may lead to the formation of covalent bonds, disrupting normal cellular processes and exerting various biological effects. The specific molecular targets and pathways are context-dependent, influencing its therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The triazole core is known for its significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Triazole Derivatives

The compound shows promising results in inhibiting bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. For instance, derivatives containing a trichloromethyl group exhibited notable antibacterial activity with MIC values as low as 5 µg/mL against Bacillus subtilis .

Antifungal Properties

Triazole compounds are also recognized for their antifungal properties. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes.

Case Study: Antifungal Activity

A study evaluated the antifungal activity of various triazole derivatives against common fungal pathogens. Results indicated that compounds derived from the triazole scaffold displayed significant inhibition of fungal growth, particularly against Candida albicans and Aspergillus niger. The chloromethyl group was found to enhance this activity by promoting interaction with fungal cell wall components .

Anti-inflammatory Effects

In addition to antimicrobial properties, research has shown that this compound exhibits anti-inflammatory effects.

Table 2: Anti-inflammatory Activity

| Compound | Assay Type | Result | Reference |

|---|---|---|---|

| 3-(Chloromethyl)-5-methyl | TNF-α Release | Inhibition (30%) | |

| IL-6 Release | Inhibition (25%) |

In vitro studies demonstrated that this compound reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs), indicating its potential as an anti-inflammatory agent .

Q & A

Advanced Research Question

- Enzyme Inhibition : Mushroom tyrosinase assays (e.g., IC determination via spectrophotometry) .

- Antimicrobial Screening : Broth microdilution for MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

Data Interpretation : Compare dose-response curves with positive controls (e.g., ketoconazole for antifungal activity) .

How to resolve contradictions in spectral data (e.g., 1^11H NMR vs. mass spectrometry) for triazole derivatives?

Advanced Research Question

- Multi-Technique Approach : Combine H NMR, C NMR, and high-resolution MS (HRMS) to confirm molecular ions and fragmentation patterns.

- Case Study : Discrepancies in mass-to-charge ratios may arise from isotopic chlorine (e.g., Cl vs. Cl), requiring isotopic distribution simulations .

What derivatization strategies enhance the pharmacological activity of this compound?

Advanced Research Question

- Functionalization : Introduce sulfonyl (e.g., 3-alkylsulfonyl) or thioether groups to improve lipophilicity and target binding .

- Example : 5-[(1H-1,2,4-triazol-1-yl)methyl] derivatives show enhanced α-glucosidase inhibition (IC < 10 µM) .

What chromatographic methods ensure purity of this compound?

Basic Research Question

- HPLC : Use C18 columns with methanol/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .

- GC-MS : Confirm absence of byproducts like unreacted benzaldehyde or chloromethyl intermediates .

What computational models predict the bioactivity of triazole derivatives?

Advanced Research Question

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., tyrosinase’s active-site copper ions) .

- QSAR Models : Correlate logP values with antifungal activity (R > 0.85 for Candida spp.) .

How do solvent choices impact the yield of triazole cyclization reactions?

Basic Research Question

- Polar Aprotic Solvents : DMSO or DMF enhance cyclization efficiency (65–75% yield) via stabilization of transition states .

- Avoid Protic Solvents : Water or ethanol may promote hydrolysis of chloromethyl groups .

What are the limitations of elemental analysis in characterizing triazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.